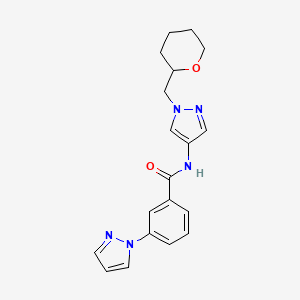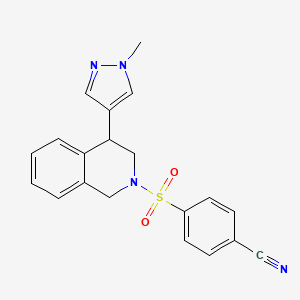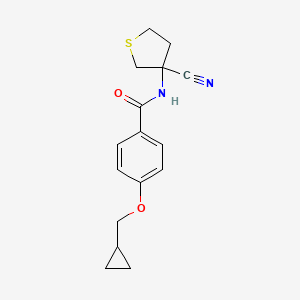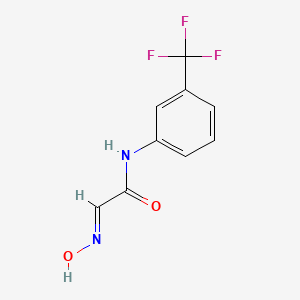![molecular formula C23H23N5O3 B2637102 3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-54-8](/img/structure/B2637102.png)
3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse biological activities and are fundamental components of nucleic acids (DNA and RNA), where they pair with purines according to the Watson-Crick base pairing rules .
Scientific Research Applications
Synthesis Techniques and Modifications
Diversity-Oriented Synthesis : A method for synthesizing a range of pyrrolo[3,2-d]pyrimidines, adding molecular diversity to the pyrimidine nitrogens, has been developed. This process involves converting proline into different ureas and then into pyrrolo[3,2-d]pyrimidines (Marcotte, Rombouts, & Lubell, 2003).
Synthesis of Pyrazolopyrimidines : A novel series of pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their antimicrobial activity, indicating potential in this field (Rahmouni et al., 2016).
Thiazolo[3,2-a]pyrimidines : Research into the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features, which can be critical for their applications (Nagarajaiah & Begum, 2014).
Solid-Phase Synthetic Methods : Development of solid-phase synthetic methods for creating derivatives of this compound, particularly focusing on the biologically active thieno[3,2-d]pyrimidine scaffold (Ahn & Jeon, 2021).
Biological and Medicinal Applications
Antimicrobial Activity : Several studies focus on the antimicrobial activities of derivatives of pyrrolo[3,2-d]pyrimidine, indicating potential applications in this field (Abdel‐Aziz et al., 2008).
Analgesic Properties : Research into the modification of the pyridine moiety of the molecule has explored attempts to enhance its analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Cytotoxic Heterocyclic Compounds : Utilization of a propenone derivative in the synthesis of new cytotoxic heterocyclic compounds, including those with the pyrimidine structure, has been investigated (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
3-benzyl-N-[4-(dimethylamino)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-26(2)17-11-9-16(10-12-17)24-21(29)18-14-27(3)20-19(18)25-23(31)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQOSYTEGTHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)
![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B2637027.png)


![1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone](/img/structure/B2637033.png)

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)
